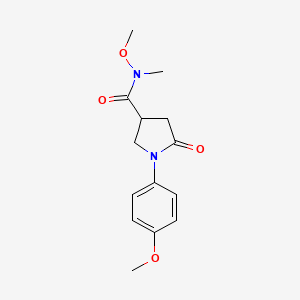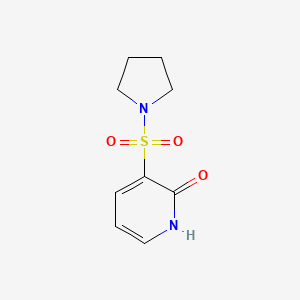![molecular formula C12H11ClN2O2S B1404781 Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate CAS No. 165682-92-8](/img/structure/B1404781.png)
Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate
Overview
Description
The compound “Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are a class of organic compounds that contain a five-membered C3NS ring .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, ketamine, a compound with a similar structure, has been synthesized in a five-step process involving the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration, oxidation, imination, and rearrangement .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined through techniques such as X-ray crystallography, as has been done for similar compounds .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the specific conditions and reagents present. As an organic compound containing a thiazole ring, it could potentially undergo a variety of organic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be determined through experimental analysis. Similar compounds have been characterized using techniques such as FTIR and NMR .
Scientific Research Applications
Molecular Structure Analysis
Research on compounds similar to Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate, such as Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, has contributed to understanding molecular structures through crystallography. These studies offer insights into how molecules associate via hydrogen bonds and other interactions, providing foundational knowledge for designing new compounds with desired properties (Lynch & Mcclenaghan, 2004).
Synthesis of Novel Compounds
This compound serves as a precursor or intermediate in synthesizing novel compounds. For instance, it has been utilized in creating new 2-amino-1,3-thiazole-5-carboxylates through innovative methods like ultrasonic and thermally mediated nucleophilic displacement. These novel compounds find applications in various fields, including pharmaceuticals and materials science (Baker & Williams, 2003).
Chemical Modifications and Analyses
The compound's derivatives undergo chemical modifications to study their properties and potential applications. For example, ethyl 2-amino-thiazole-4-carboxylate derivatives have been synthesized and analyzed to explore their antimicrobial properties. Such studies contribute to the development of new antimicrobial agents and enhance understanding of the relationship between chemical structure and biological activity (Desai, Bhatt, & Joshi, 2019).
Material Science Applications
In material science, derivatives of this compound have been investigated for their corrosion inhibition properties. Studies on compounds like ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate have shown potential in preventing corrosion in various metals, indicating the broader applicability of these derivatives in protecting industrial materials (Raviprabha & Bhat, 2019).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, contributing to the compound’s broad-spectrum biological activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the biochemical context.
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the context of the biological system.
Result of Action
Based on the known biological activities of related compounds, it can be inferred that this compound may have a variety of effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can bind to the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing cellular responses and functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, resulting in changes in metabolic pathways and cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy. Long-term studies have shown that this compound can have sustained effects on cellular functions, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . This compound can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in metabolic pathways. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects . This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production.
Properties
IUPAC Name |
ethyl 2-(2-chloroanilino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-6-4-3-5-8(9)13/h3-7H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVHGCIRKWOSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404699.png)
![2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate](/img/structure/B1404701.png)
![1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B1404702.png)


![Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine](/img/structure/B1404706.png)


![(4-{2,4-Diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}phenyl)methanol](/img/structure/B1404713.png)

![tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[methoxy(methyl)carbamoyl]pentyl]carbamate](/img/structure/B1404715.png)
![4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404717.png)


